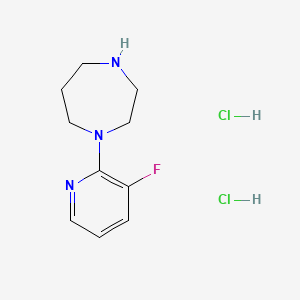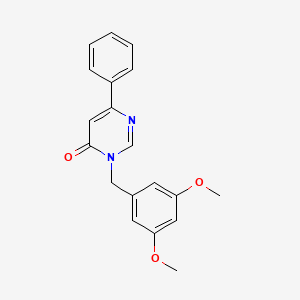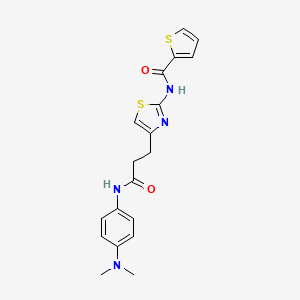
1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride” is a compound that contains a fluoropyridine moiety. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a fluoropyridine ring attached to a diazepane ring. Fluoropyridines have interesting properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .Chemical Reactions Analysis
The chemical reactions involving fluoropyridines can be complex due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .科学的研究の応用
Medicinal Chemistry and Drug Development
Fluorinated compounds often play a crucial role in drug discovery. Researchers have explored the synthesis of fluoropyridines as potential lead structures for novel pharmaceuticals. The unique properties of fluorine atoms can enhance drug efficacy, metabolic stability, and bioavailability. In particular, 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride could serve as a scaffold for designing new drugs with improved properties .
Radiolabeling for Imaging
The introduction of fluorine-18 (18F) into pyridine rings allows for the development of imaging agents used in positron emission tomography (PET). These agents help visualize biological processes in vivo. Researchers have investigated synthetic routes to prepare 18F-substituted pyridines, including derivatives of our compound of interest. Such radiolabeled compounds are valuable tools for studying disease pathways and monitoring treatment responses .
Agrochemicals and Crop Protection
Fluorine-containing substituents have been successfully incorporated into aromatic rings of agrochemicals. These compounds exhibit improved properties such as increased stability, reduced toxicity, and enhanced bioactivity. While specific applications of this compound in crop protection remain to be explored, its fluorine substitution could contribute to the development of novel herbicides or pesticides .
Materials Science
Fluorinated compounds find applications in materials science due to their unique electronic properties. Researchers have investigated the use of fluoropyridines in the design of functional materials, such as organic semiconductors, liquid crystals, and luminescent materials. Our compound may serve as a building block for constructing novel materials with tailored properties .
Chemical Biology
Fluorine-containing compounds are valuable tools in chemical biology. Researchers use them to probe biological processes, study protein-ligand interactions, and develop selective inhibitors. While specific studies on this compound are limited, its fluorine substituent could make it an interesting candidate for chemical biology investigations .
Synthetic Methodology
The synthesis of fluoropyridines remains a challenging task. Researchers have explored various methods, including Umemoto and Balts-Schiemann reactions, to introduce fluorine atoms into pyridine rings. Understanding the synthetic routes for compounds like ours contributes to the broader field of fluorine chemistry and provides insights for future applications .
将来の方向性
特性
IUPAC Name |
1-(3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3.2ClH/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14;;/h1,3,5,12H,2,4,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJIFHKVDGNGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015125.png)

![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)
![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)

![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)
![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)


![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)
